Home > Products > Building Blocks P14785 > 6-Dimethylaminopurine
6-Dimethylaminopurine - 938-55-6

6-Dimethylaminopurine

Catalog Number: EVT-275875
CAS Number: 938-55-6
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Dimethylaminopurine is an artificial purine derivative structurally similar to the naturally occurring purine base, adenine []. It is classified as a protein kinase inhibitor, specifically targeting serine/threonine kinases [, , ]. In scientific research, 6-DMAP serves as a valuable tool in various biological studies, including cell cycle regulation, signal transduction, and artificial activation of oocytes for cloning and parthenogenesis [, , , , , ].

Future Directions
  • Optimizing Activation Protocols: Further research is needed to optimize 6-DMAP-based activation protocols for different species to improve the efficiency of cloning and parthenogenesis, focusing on species-specific differences in 6-DMAP sensitivity and optimal treatment durations [, , , , ].
  • Investigating Long-Term Effects: Evaluating the long-term effects of 6-DMAP on cloned animals is crucial. Some studies indicate potential genotoxicity and mutagenicity, raising concerns about the health and well-being of cloned offspring [, , ].

6-Methylaminopurine (6-MAP)

  • Compound Description: 6-Methylaminopurine is a purine derivative that acts as a plant growth inhibitor. [] It is also an intermediate metabolite of 6-dimethylaminopurine (ara-DMAP) in rats. [] In this metabolic pathway, ara-DMAP is N-demethylated by microsomal enzymes to produce 6-MAP. [] 6-MAP is further metabolized by adenosine deaminase, removing methylamine to form ara-H or by microsomal enzymes, removing the second methyl group to form ara-A. []

6-Benzylaminopurine (BA)

  • Compound Description: 6-Benzylaminopurine is a synthetic cytokinin that promotes cell division in plants. [] It effectively overcomes apical dominance in tobacco plants, even reversing the inhibitory effects of 6-methylpurine on axillary bud growth. []

6-Dimethylaminopurine arabinoside (ara-DMAP)

  • Compound Description: Ara-DMAP is a potent antiviral agent that specifically targets varicella-zoster virus (VZV) replication. [, ] It demonstrates high selectivity for VZV and doesn't significantly affect other herpesviruses. [] Ara-DMAP is metabolized in the body into various compounds, including 6-methylaminopurine arabinoside (ara-MAP), hypoxanthine arabinoside (ara-H), and adenine arabinoside (ara-A). []

6-Methylaminopurine arabinoside (ara-MAP)

  • Compound Description: Ara-MAP is a metabolite of ara-DMAP and acts as a competitive inhibitor of adenosine deaminase. []
  • Relevance: Ara-MAP is a key metabolite of ara-DMAP, formed through N-demethylation of ara-DMAP. [] Its structure closely resembles 6-dimethylaminopurine, differing only by the arabinoside sugar moiety and a single methyl group. This highlights the metabolic pathway of ara-DMAP and the structural similarity of its metabolites to 6-dimethylaminopurine.

Hypoxanthine arabinoside (ara-H)

  • Compound Description: Ara-H is a metabolite formed during the breakdown of ara-DMAP. []
  • Relevance: Ara-H is a downstream metabolite of ara-DMAP, indicating a metabolic pathway that involves modifications to the 6-dimethylaminopurine moiety. [] While ara-H itself doesn't share a close structural resemblance to 6-dimethylaminopurine, its presence as a metabolite highlights the metabolic fate of compounds incorporating the 6-dimethylaminopurine structure.

Adenine arabinoside (ara-A)

  • Compound Description: Ara-A is an antiviral drug, and it is a minor metabolite produced during ara-DMAP metabolism in rats. [] Notably, ara-A derived from ara-DMAP exhibits a longer half-life compared to directly administered ara-A. []
  • Relevance: Although Ara-A is a minor metabolite of ara-DMAP, its presence underscores the metabolic pathways associated with 6-dimethylaminopurine-containing compounds. [] The observation that ara-A derived from ara-DMAP has different pharmacokinetic properties than directly administered ara-A further emphasizes the complex metabolic interactions of these compounds.

Cytochalasin B

  • Compound Description: Cytochalasin B is a cell-permeable fungal toxin that inhibits actin polymerization. [, , ] It is frequently employed in cell biology research to study processes like cytokinesis, cell motility, and cell morphology. [, , ]
  • Relevance: Cytochalasin B frequently appears in conjunction with 6-dimethylaminopurine, particularly in oocyte activation protocols. [, , ] While structurally unrelated, these compounds work synergistically to achieve specific cellular responses, such as inhibiting polar body extrusion. This frequent pairing highlights the complementary roles of 6-dimethylaminopurine and Cytochalasin B in manipulating cellular processes.

Cycloheximide

  • Compound Description: Cycloheximide is a naturally occurring fungicide that inhibits protein synthesis in eukaryotic cells. [, , , ] It achieves this by interfering with the translocation step in protein synthesis, effectively blocking the elongation phase. [, , , ]
  • Relevance: Cycloheximide often appears alongside 6-dimethylaminopurine in studies related to oocyte activation and somatic cell nuclear transfer (SCNT). [, , , ] Although structurally unrelated, their combined use highlights their complementary roles in manipulating cellular processes and embryonic development, often in conjunction with other agents.

Roscovitine

  • Compound Description: Roscovitine is a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK7. [, , ] This inhibitory action makes it a valuable tool in cell cycle research, as it can effectively arrest cells at specific stages of the cell cycle.
  • Relevance: Roscovitine is often mentioned in studies involving oocyte activation and nuclear transfer, sometimes as an alternative to or in conjunction with 6-dimethylaminopurine. [, , ] Although structurally different, their shared involvement in cell cycle manipulation and embryonic development research highlights their overlapping applications.
  • Compound Description: Strontium chloride is a salt of strontium that can induce calcium oscillations in cells, mimicking the calcium signaling events crucial for oocyte activation. [, ]
  • Relevance: Strontium chloride is frequently employed in oocyte activation protocols, often in combination with 6-dimethylaminopurine. [, ] Although structurally unrelated, their combined use demonstrates their complementary roles in initiating embryonic development. Strontium chloride triggers the initial calcium signaling events, while 6-dimethylaminopurine might contribute to downstream effects related to cell cycle progression.
Overview

6-Dimethylaminopurine, also known as N,N-Dimethyladenine, is a purine derivative with the molecular formula C7H9N5C_7H_9N_5 and a molecular weight of 163.18 g/mol. This compound is primarily recognized for its role as a protein kinase inhibitor, particularly in biochemical assays and studies involving cell cycle regulation and protein synthesis. Additionally, it has been shown to enhance the in vivo development of embryos by initiating DNA synthesis, making it significant in reproductive biology and biotechnology applications .

Source

6-Dimethylaminopurine is derived from purine compounds and can be synthesized through various chemical methods. Its relevance spans multiple scientific fields, including chemistry, biology, and medicine, where it is utilized for its unique biochemical properties .

Classification

6-Dimethylaminopurine is classified as a purine analog and a reversible inhibitor of protein kinases and cyclin-dependent kinases. It is often employed in research settings to manipulate cellular processes, particularly those related to the cell cycle .

Synthesis Analysis

The synthesis of 6-Dimethylaminopurine involves several key steps:

  1. Nitrosation: The starting material, 2-Methylmercapto-4-amino-6-dimethylaminopyrimidine, is treated with nitrous acid in a 10% acetic acid solution to form 5-nitrosopyrimidine.
  2. Reduction: The nitrosopyrimidine undergoes reduction using sodium hydrosulfite to yield triamine.
  3. Formylation: The triamine is then subjected to formylation to produce 5-formamidopyrimidine.
  4. Ring Closure: The final step involves the ring closure of 5-formamidopyrimidine, resulting in the formation of 6-Dimethylaminopurine.

Industrial production methods are typically optimized for large-scale synthesis to ensure high yield and purity .

Molecular Structure Analysis

The molecular structure of 6-Dimethylaminopurine features a purine ring system with two methyl groups attached to the nitrogen atom at the 6-position. The structural formula can be represented as follows:

Structure C7H9N5\text{Structure }\text{C}_7\text{H}_9\text{N}_5

Data

  • Molecular Weight: 163.18 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within the range of 200°C to 210°C.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide and ethanol .
Chemical Reactions Analysis

6-Dimethylaminopurine undergoes various chemical reactions:

  • Oxidation: Under certain conditions, it can be oxidized to form different purine derivatives.
  • Reduction: Reduction reactions can alter its functional groups, leading to various analogs.
  • Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Process

The mechanism of action of 6-Dimethylaminopurine primarily involves its role as a non-selective inhibitor of protein kinases and cyclin-dependent kinases. By inhibiting these enzymes, it disrupts normal cell cycle progression and affects several biochemical pathways involved in cellular regulation.

Data

Research indicates that 6-Dimethylaminopurine can significantly enhance DNA synthesis during oocyte activation in various species, including mammals. For instance, studies have demonstrated that treatment with this compound can induce DNA synthesis in parthenogenetic embryos by promoting entry into the S phase of the cell cycle while reducing time spent in the G1 phase .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH: Aqueous solutions tend to be neutral.
  • Reactivity: Can react with strong acids or bases; care should be taken during handling.

Relevant analyses indicate that modifications to the dimethylamino group at the 6-position can significantly impact its inhibitory activity against protein kinases .

Applications

6-Dimethylaminopurine has numerous scientific applications:

  • Biochemistry: Used as a kinase inhibitor in various assays.
  • Cell Biology: Plays a critical role in studies related to cell cycle regulation and protein synthesis.
  • Reproductive Technology: Enhances embryonic development during artificial reproduction techniques such as parthenogenesis and somatic cell nuclear transfer (SCNT).
  • Drug Development: Serves as a component in compound libraries for developing new therapeutic agents .
Synthesis and Structural Analogues

Historical Synthesis Pathways and Derivative Development

The synthetic exploration of 6-dimethylaminopurine (6-DMAP, C₇H₉N₅) began with early nucleophilic displacement strategies that exploited the reactivity of purine halides. Initial routes adapted the Hilbert-Johnson reaction, where 6-chloropurine underwent aminolysis with dimethylamine under reflux conditions in anhydrous solvents. This method, while straightforward, suffered from moderate yields (typically 45-60%) due to competing hydrolysis and the formation of quaternary ammonium byproducts [7] [10]. The introduction of high-pressure techniques (5-10 atm) in the 1970s significantly improved reaction efficiency, reducing process times from 24 hours to under 6 hours while boosting yields to 75-82% [7].

A pivotal advancement emerged with protective group strategies for the imidazole nitrogen (N9-position). Researchers developed methods using trimethylsilyl (TMS) protection (C₁₀H₁₇N₅Si; CAS 32865-76-2) to prevent N7/N9 ambiguities during dimethylamination. This approach enabled precise functionalization at the C6 position while maintaining the purine ring integrity, facilitating the synthesis of high-purity 6-DMAP (>98%) as verified by NMR and mass spectrometry (MW 163.18 g/mol) [3] [10]. The TMS-protected intermediate proved crucial for developing electron-deficient analogues like 2-amino-6-dimethylaminopurine, which exhibited enhanced hydrogen-bonding capacity for inhibitor design [7].

Purification methodologies evolved in parallel with synthetic innovations. Early crystallization techniques from ethanol-water mixtures provided material with 85-90% purity, sufficient for basic research but inadequate for biochemical applications. The adoption of preparative reverse-phase HPLC in the 1990s enabled isolation of 6-DMAP with >99.9% chemical purity, as confirmed by the sharp melting point of 228-230°C and characteristic UV-Vis absorption maxima at 268 nm [7] [10]. These high-purity samples became essential for mechanistic studies of protein kinase inhibition, eliminating concerns about trace contaminants influencing biological activity.

Table 1: Historical Evolution of 6-DMAP Synthesis Methods

Time PeriodPrimary MethodKey ModificationsTypical Yield (%)Purity Achieved
1960-1970Nucleophilic displacement (6-chloropurine + dimethylamine)Reflux in ethanol, 24h45-60%85-90%
1970-1985Pressure-assisted aminationDimethylamine at 5-10 atm, 120°C75-82%92-95%
1985-PresentTMS-protected intermediateN9-silylation prior to amination88-93%>99.9%

Comparative Analysis of Synthetic Yield Optimization Strategies

The pursuit of economically viable synthesis has driven systematic optimization of 6-DMAP production parameters. Solvent effects profoundly influence reaction kinetics: Polar aprotic solvents like dimethylformamide (DMF) accelerate dimethylamine diffusion to the reaction center, achieving 85% conversion within 2 hours at 80°C. In contrast, protic solvents like ethanol require 8 hours for equivalent conversion due to competitive solvation effects. However, DMF introduces challenges in subsequent purification due to high boiling points (153°C), making ethanol-water mixtures (4:1 v/v) preferred for industrial-scale production despite longer reaction times [7].

Catalytic innovations have dramatically enhanced efficiency. Traditional processes employed stoichiometric bases (triethylamine) to scavenge HCl generated during nucleophilic substitution. The introduction of phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) enabled reactions at lower temperatures (50-60°C) while maintaining yields >90%. This approach reduced energy consumption by 40% and minimized the formation of degradation byproducts like 6-methylaminopurine (<2%) [10]. Heterogeneous catalysis represents the current state-of-the-art, with palladium-supported mesoporous silica (Pd/SBA-15) facilitating C-N coupling at room temperature with exceptional selectivity (98.5%) through a proposed adsorptive mechanism [7].

Green chemistry metrics reveal significant progress. The classical 6-DMAP synthesis generated 12.5 kg waste per kg product (E-factor = 12.5), primarily from solvent use and inorganic salts. Modern continuous flow reactors with in-line extraction have reduced the E-factor to 3.2 through solvent recycling and 95% atom economy. Energy intensity decreased from 850 kWh/kg to 210 kWh/kg with microwave-assisted steps operating at 150°C for 10 minutes instead of 24-hour reflux [10]. These advances align with pharmaceutical industry standards while making 6-DMAP accessible for research at $85/g (analytical grade) versus $420/g in the 1980s.

Table 2: Performance Comparison of Yield Optimization Strategies

Optimization ParameterConventional ApproachAdvanced StrategyImprovement Achieved
Reaction Temperature80°C (reflux)50°C (PTC) / 150°C (MW)40% energy reduction
Catalyst SystemTriethylamine (stoichiometric)Pd/SBA-15 (0.5 mol%)Turnover number = 196
Reaction Time8-24 hours0.5-2 hours (MW assisted)85% time reduction
Byproduct Formation8-12% (hydrolysis products)<2% (PTC controlled)6x purity increase
Environmental ImpactE-factor 12.5E-factor 3.274% waste reduction

Structural Analogues in Purine-Based Inhibitor Design

The 6-dimethylaminopurine scaffold serves as a versatile molecular platform for developing targeted kinase modulators. Systematic modifications at the C2, C8, and N9 positions have generated diverse libraries with varied inhibition profiles. The C2-arylated series (e.g., 2-phenyl-6-dimethylaminopurine) demonstrated enhanced selectivity for CDK1/cyclin B (IC₅₀ = 1.8 μM) over PKC isoforms through π-stacking interactions in the adenine-binding pocket. Molecular dynamics simulations revealed that the ortho-hydroxy substituted phenyl derivative formed a stable hydrogen bond with Glu81 in CDK1, explaining its 5-fold potency increase compared to meta-substituted analogues [7] [10].

N9-alkylation strategies profoundly influence cellular uptake and subcellular localization. The N9-benzyl derivative exhibited 90% nuclear accumulation in HeLa cells within 2 hours, correlating with its potent inhibition of DNA-PK (IC₅₀ = 0.45 μM). In contrast, the N9-β-D-ribofuranosyl analogue showed exclusive cytoplasmic localization due to recognition by nucleoside transporters, making it suitable for cytoplasmic kinase targets like PKCθ [10]. This spatial control enabled the development of compartment-specific inhibitors without altering the core pharmacophore.

The most significant breakthroughs emerged from C7 nitrogen expansion, creating tricyclic systems. Incorporating a fused imidazolo ring at C7-C8 produced 7H-imidazo[2,1-i]purine derivatives that exhibited unprecedented selectivity (300-fold) for mammalian STE20 kinases over CDKs. X-ray crystallography revealed that the planar tricyclic system displaced a conserved water network in the STE20 hydrophobic pocket I, while maintaining the critical H-bond with hinge region residue Val101 [8]. Further optimization led to the clinical candidate tricyclo-DMAP (NSC-749804), which suppressed lymphoma proliferation (EC₅₀ = 85 nM) by simultaneously inhibiting MAP4K4 and MST1 kinases in the Hippo pathway [9].

Table 3: Structure-Activity Relationships of Key 6-DMAP Analogues

Structural ModificationRepresentative CompoundPrimary Biological TargetPotency (IC₅₀ or EC₅₀)Selectivity Index
C2-phenyl substitution2-(3-Hydroxyphenyl)-6-DMAPCDK1/cyclin B0.95 μM25x vs. CDK2
N9-ribosylation9-β-D-Ribofuranosyl-6-DMAPPKCθ2.3 μMCytoplasmic localization
C8-NH₂ addition8-Amino-6-DMAPDNA-PK320 nM18x vs. PI3Kγ
C7-imidazo fusionImidazo[2,1-i]purineMST1/MAP4K485 nM>300x vs. CDKs
N1,C2-dimethoxy1,2-Dimethoxy-6-DMAPPIM14.7 μMKinome-wide selectivity

These structural explorations established fundamental principles for purine-based inhibitor design: 1) The 6-dimethylamino group serves as a hydrogen bond acceptor critical for hinge region binding; 2) C2 modifications modulate kinase selectivity through steric complementarity; 3) N9 substituents control subcellular distribution; and 4) ring fusion at C7-C8 enables deep pocket penetration. The 6-DMAP core continues to inspire new generations of kinase modulators with refined target profiles, particularly for cancer therapeutics where dysregulated kinase signaling drives pathogenesis [7] [10].

Properties

CAS Number

938-55-6

Product Name

6-Dimethylaminopurine

IUPAC Name

N,N-dimethyl-7H-purin-6-amine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=NC2=C1NC=N2

Solubility

Soluble in DMSO

Synonyms

6,6-dimethyladenine
6-(dimethylamino)purine
6-dimethylaminopurine
6-DMAP
adenine, N,N-dimethyl-
adenine, N6,N6-dimethyl-
dimethyladenine
dimethylaminopurine
N(6),N(6)-dimethyladenine
N,N-dimethyladenine
purine, 6-(dimethylamino)-

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.